Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1120214-92-7
VCID: VC2783469
InChI: InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

CAS No.: 1120214-92-7

Cat. No.: VC2783469

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate - 1120214-92-7

Specification

CAS No. 1120214-92-7
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Standard InChI InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3
Standard InChI Key WRARSQVGYXYTRF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl
Canonical SMILES CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl

Introduction

Chemical Identity and Structure

Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate is a complex heterocyclic molecule featuring a fused ring system with a pyrrole moiety connected to a triazine ring. The molecule contains a chlorine substituent at the 4-position and an ethyl carboxylate group at the 2-position. Its structure consists of a tricyclic system with nitrogen heteroatoms that contribute to its unique chemical reactivity and potential biological activities .

Basic Identification Parameters

ParameterValue
CAS Number1120214-92-7
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight225.63 g/mol
IUPAC Nameethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3
InChI KeyWRARSQVGYXYTRF-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NN2C=CC=C2C(=N1)Cl

The compound's structural configuration includes a pyrrole ring fused with a triazine system, creating a distinctive molecular architecture that contributes to its chemical reactivity profile .

Structural Isomers

It is important to note that several positional isomers of this compound exist, with carboxylate groups at different positions. These include:

CompoundCAS NumberDistinguishing Feature
Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate1120214-92-7Carboxylate at position 2
Ethyl 4-chloropyrrolo[2,1-f] triazine-5-carboxylate71742665Carboxylate at position 5
Ethyl 4-chloropyrrolo[2,1-f] triazine-6-carboxylate903129-94-2Carboxylate at position 6

These isomers possess different chemical properties and potentially different biological activities, highlighting the importance of precise structural identification in research and applications .

Physical and Chemical Properties

Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate exhibits several distinctive physicochemical properties that influence its behavior in various chemical and biological systems.

Physical Properties

PropertyValueSource
Physical StateSolid
Molecular Weight225.63 g/mol
XLogP3-AAEstimated ~1.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

The compound's physical properties contribute to its solubility characteristics and potential for crossing biological membranes, which are important factors in pharmaceutical applications .

Chemical Reactivity

The chemical reactivity of Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate is largely determined by its functional groups. The chlorine at position 4 serves as a leaving group in nucleophilic substitution reactions, making this compound valuable as a building block in organic synthesis. The ethyl ester functionality provides opportunities for hydrolysis, transesterification, and other transformations common to carboxylic esters .

The nitrogen-rich triazine ring contributes to the compound's ability to participate in hydrogen bonding interactions, while also influencing its basicity and potential coordination with metal centers .

Synthesis Methods

The synthesis of Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate typically involves multi-step synthetic routes starting from pyrrole derivatives.

General Synthetic Approach

The synthesis generally begins with appropriately substituted pyrrole derivatives, followed by a series of modifications to construct the triazine ring system. The process typically involves:

  • Preparation of a suitably substituted pyrrole-2-carboxylate

  • N-amination of the pyrrole nitrogen

  • Cyclization to form the triazine ring

  • Introduction of the chlorine substituent at position 4

Specific Synthetic Method

A more specific method for synthesizing pyrrolo[2,1-f] triazine derivatives, which can be adapted for Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate, involves:

  • N-amination of pyrrole-2-carboxylate using chloramine generated in situ from sodium hypochlorite and ammonia

  • Cyclization of the resulting N-amino pyrrole-2-carboxylate under Leuckart conditions using formamide and ammonium acetate

  • Chlorination at the required position

The synthetic route described in the literature involves:

"Stirring compounds of Formula I with sodium hypochlorite, Methyl tertiary-butyl ether (MTBE), methyltrioctylammonium chloride (aliquat-336), aqueous NaOH, ammonium chloride and aqueous NH4OH at a temperature ranging between 25°C to 35°C for a period ranging between 2-4 hrs to obtain N-aminated substituted 2-carboxylate" .

This is followed by cyclization under Leuckart conditions, where "the N-aminated pyrrole/indole-2-carboxylate compound obtained is added to formamide and ammonium acetate under Leuckart conditions to obtain pyrrolo/indole triazine compounds" .

Applications and Research Significance

Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate has several important applications, particularly in medicinal chemistry and as a synthetic intermediate.

Medicinal Chemistry Applications

The pyrrolo[2,1-f] triazine scaffold is recognized for its diverse biological activities. Compounds containing this core structure have been investigated for:

  • Kinase inhibition activities

  • Potential anticancer properties

  • Use in the development of targeted therapeutic agents

According to research findings, "pyrrolo[2,1-f] triazine derivatives share a similar core structure but differ in their substituents, which significantly affect their reactivity and biological activity," making this class of compounds valuable in drug discovery efforts.

Role as a Synthetic Intermediate

As a functionalized heterocycle with reactive sites, Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate serves as an important building block in the synthesis of more complex molecules. The chlorine functionality at position 4 allows for nucleophilic substitution reactions, enabling the generation of a library of derivatives with potential biological activities .

The compound has been referenced in patent literature, suggesting its utility in pharmaceutical research and development processes .

Hazard TypeClassificationReference
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation .

SupplierAvailable QuantitiesPurityReference
Aladdin Scientific100 mg, 250 mg, 500 mg, 1 g, 5 g≥97%
Various vendors100 mg to multiple gram quantitiesResearch grade

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